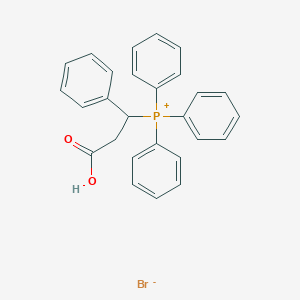![molecular formula C15H25NO3S2Si B13150711 [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate CAS No. 258352-22-6](/img/structure/B13150711.png)
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C13H23NO3SSi. It is primarily used in research and development settings, particularly in the fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate typically involves the reaction of 4-(trimethoxysilyl)benzyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various silyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate involves its ability to form stable bonds with various substrates. The silyl group enhances the compound’s reactivity, allowing it to interact with a wide range of molecular targets. This reactivity is particularly useful in the modification of surfaces and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Trimethoxysilyl)propyl]amine
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Trimethoxysilyl)propyl]isocyanate
Uniqueness
Compared to similar compounds, [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate offers unique reactivity due to the presence of both the silyl and carbamodithioate groups. This dual functionality allows for more versatile applications in various fields, including materials science and drug delivery .
Eigenschaften
CAS-Nummer |
258352-22-6 |
|---|---|
Molekularformel |
C15H25NO3S2Si |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
(4-trimethoxysilylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H25NO3S2Si/c1-6-16(7-2)15(20)21-12-13-8-10-14(11-9-13)22(17-3,18-4)19-5/h8-11H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
VLMJAIFGXGNLHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCC1=CC=C(C=C1)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


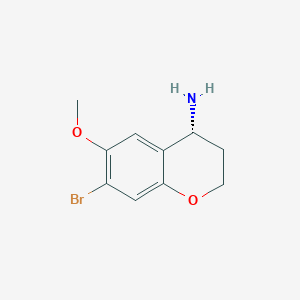
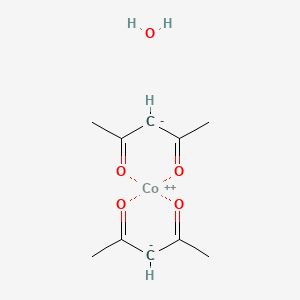
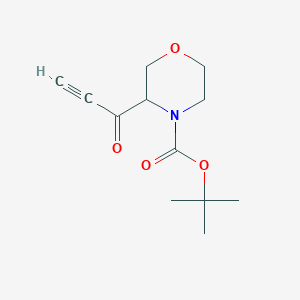
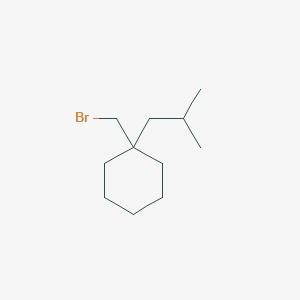
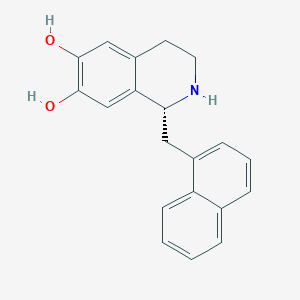
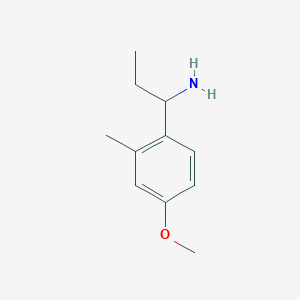
![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)
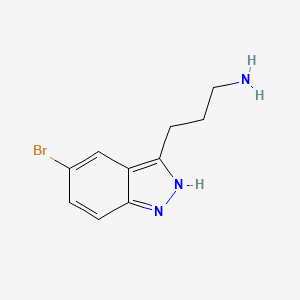
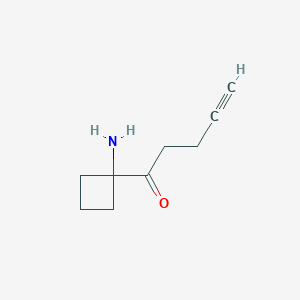
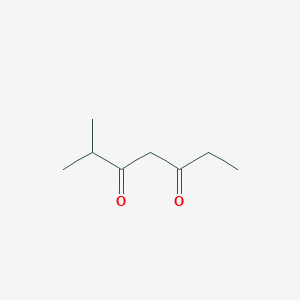
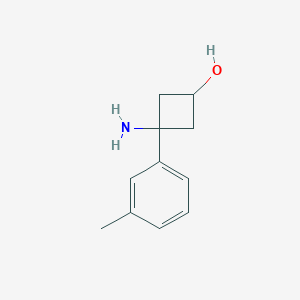
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)
